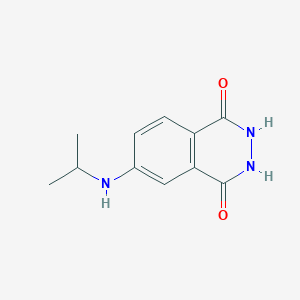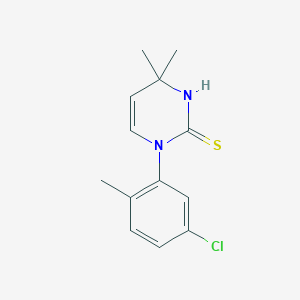
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Descripción general
Descripción
The compound “1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a chlorophenyl group and a dimethyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, ketamine, a related compound, can be synthesized using a hydroxy ketone intermediate in a five-step process .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrimidine ring might participate in reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .
Aplicaciones Científicas De Investigación
Synthetic Routes and Structural Analysis
1-(2-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and its derivatives exhibit a broad spectrum of biological and chemical properties, contributing to their consideration in various scientific research areas. The structural analysis of such compounds reveals their potential as calcium channel blockers due to the presence of the 1,4-dihydropyrimidine moiety, which is structurally related to 1,4-dihydropyridines known for their calcium channel blocking activity (Ravikumar & Sridhar, 2005). Additionally, the conformation and hydrogen bonding patterns of these compounds contribute to their stability and potential biological activity.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives. For instance, dihydropyrimidines have been synthesized and evaluated against various bacterial strains, showing promising results in inhibiting microbial growth, which could be attributed to the unique structural features of these compounds (Essam Abdelghani et al., 2017). This antimicrobial activity is significant for developing new therapeutic agents against resistant strains of bacteria.
In Vivo Diuretic Activity
The diuretic activity of 1,6-dihydropyrimidine-2-thiol derivatives has been investigated, with several compounds showing moderate to good diuretic effects in vivo. Notably, some derivatives outperformed standard diuretic medications in tests, indicating their potential for development into new diuretic drugs (Jaseela Majeed & M. Shaharyar, 2011).
Insecticidal Activity
Research into the insecticidal properties of 3,4-dihydropyrimidine-2(1H)-thiones against the pulse beetle, Callosobruchus chinensis, has uncovered significant effectiveness, with certain compounds displaying more potency than commercial insecticides. This suggests a potential application of these compounds in agricultural pest control (A. Upadhyay et al., 2011).
Antitubercular and Antifungal Potentials
N-aryl-1,4-dihydropyridines containing the dihydropyrimidine structure have shown excellent antitubercular activity, with some compounds demonstrating better efficacy than the first-line antitubercular drug isoniazid. This highlights the potential of dihydropyrimidine derivatives in combating tuberculosis, a major global health issue (A. Trivedi et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target voltage-gated sodium channels (vgscs) .
Mode of Action
This compound is a selective blocker of the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . It has been proposed that this compound additionally enhances presynaptic release of γ-aminobutyric acid (GABA), thereby increasing inhibitory GABAergic neurotransmission .
Biochemical Pathways
It’s known that the inhibition of vgscs and the enhancement of gabaergic neurotransmission can affect numerous biochemical pathways, particularly those involved in neuronal signaling .
Pharmacokinetics
Similar compounds have shown high bioavailability (≥88%), mainly metabolized via glucuronidation, and are primarily excreted via urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the modulation of neuronal excitability due to its inhibition of VGSCs and enhancement of GABAergic neurotransmission . This could potentially lead to effects such as reduced neuronal firing, decreased excitability, and potentially, anticonvulsant effects .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2)7-8-15(11(16)14-12)10-6-4-3-5-9(10)13/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATJDGWAOSDTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)

-amino]acetic acid](/img/structure/B3084246.png)
![[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3084254.png)
-amino]acetic acid](/img/structure/B3084261.png)
![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B3084265.png)
-amino]acetic acid](/img/structure/B3084268.png)
-amino]acetic acid](/img/structure/B3084275.png)






